molecular formula C16H20N2O B14512492 Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate CAS No. 62722-90-1

Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate

Cat. No.: B14512492
CAS No.: 62722-90-1
M. Wt: 256.34 g/mol
InChI Key: UIAGZXDSYHXPPX-UHFFFAOYSA-N
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Description

Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate is a chemical compound with the molecular formula C16H20N2O. It is a member of the carboximidate family, which are organic compounds that can be thought of as esters formed between an imidic acid and an alcohol . This compound is known for its unique structure, which includes a cyanocyclohexyl group attached to a benzenecarboximidate moiety.

Preparation Methods

The synthesis of ethyl N-(1-cyanocyclohexyl)benzenecarboximidate typically involves the Pinner reaction, which is the acid-catalyzed attack of nitriles by alcohols . The general mechanism involves the formation of imidates as their hydrochloride salts, also known as Pinner salts. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids for catalysis, alcohols for the Pinner reaction, and heat for the Chapman rearrangement. The major products formed from these reactions include esters, amidines, and amides.

Scientific Research Applications

Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl N-(1-cyanocyclohexyl)benzenecarboximidate exerts its effects involves its role as an electrophile in chemical reactions. It interacts with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as hydrolysis, addition reactions, and rearrangements.

Comparison with Similar Compounds

Ethyl N-(1-cyanocyclohexyl)benzenecarboximidate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyanocyclohexyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.

Properties

CAS No.

62722-90-1

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

ethyl N-(1-cyanocyclohexyl)benzenecarboximidate

InChI

InChI=1S/C16H20N2O/c1-2-19-15(14-9-5-3-6-10-14)18-16(13-17)11-7-4-8-12-16/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3

InChI Key

UIAGZXDSYHXPPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC1(CCCCC1)C#N)C2=CC=CC=C2

Origin of Product

United States

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